N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide
Description
N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties .
Properties
Molecular Formula |
C26H24N4O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[3-[[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]amino]-3-oxo-1-phenylpropyl]benzamide |
InChI |
InChI=1S/C26H24N4O4S/c1-34-19-12-13-20-22(14-19)35-26(29-20)30-24(32)16-27-23(31)15-21(17-8-4-2-5-9-17)28-25(33)18-10-6-3-7-11-18/h2-14,21H,15-16H2,1H3,(H,27,31)(H,28,33)(H,29,30,32) |
InChI Key |
WYWHJSJAVWMJGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)CC(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with various reagents to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated intermediates are replaced by nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anti-tubercular and anti-cancer properties are being explored for therapeutic applications.
Industry: It is used in the development of new agrochemicals with pesticidal properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits the COX enzymes, which are involved in the inflammatory response. Molecular docking studies have shown that it binds effectively to the active sites of these enzymes, thereby blocking their activity . Additionally, it can induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of mitochondrial proteins like Bcl-2 and Bax .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share similar structural features but differ in their substituents, which can affect their biological activity and specificity . The uniqueness of N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide lies in its specific methoxy group at the sixth position in the benzothiazole ring, which enhances its anti-inflammatory and anti-cancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
